molecular formula C8H10N2O B079194 4,6-Dimethylnicotinamide CAS No. 13061-58-0

4,6-Dimethylnicotinamide

Cat. No.: B079194
CAS No.: 13061-58-0
M. Wt: 150.18 g/mol
InChI Key: DVBWVOJRHMVPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylnicotinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of nicotinamide, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring

Scientific Research Applications

4,6-Dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a precursor for coenzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazard information for 4,6-Dimethylnicotinamide is not available, related compounds such as 2-Chloro-4,6-dimethylnicotinamide are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several relevant papers on this compound and related compounds. For instance, one paper discusses the discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors . Another paper discusses the design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives . These papers provide valuable insights into the properties and potential applications of this compound.

Biochemical Analysis

Biochemical Properties

4,6-Dimethylnicotinamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in redox reactions . The nature of these interactions is complex and involves multiple steps, including binding to enzymes, catalyzing reactions, and facilitating the transfer of electrons .

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the NAD salvage pathway, which is crucial for maintaining cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its involvement in the biosynthesis of NAD+, a key player in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it can influence various biological processes, but the exact threshold effects and potential toxic or adverse effects at high doses are still being explored.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD salvage pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylnicotinamide typically involves the methylation of nicotinamide. One common method is the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Products include 4,6-dimethylpyridine-3-carboxylic acid.

    Reduction: Products include 4,6-dimethyl-3-aminopyridine.

    Substitution: Halogenated derivatives such as 4,6-dimethyl-3-chloropyridine.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which lacks the methyl groups at the 4 and 6 positions.

    2-Chloro-4,6-dimethylnicotinamide: A derivative with a chlorine atom at the 2 position.

    4,6-Dimethyl-3-aminopyridine: A reduced form of 4,6-Dimethylnicotinamide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 6 positions enhances its stability and reactivity compared to its parent compound, nicotinamide.

Properties

IUPAC Name

4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBWVOJRHMVPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355853
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13061-58-0
Record name 4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
4,6-Dimethylnicotinamide
Reactant of Route 3
4,6-Dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,6-Dimethylnicotinamide
Reactant of Route 5
Reactant of Route 5
4,6-Dimethylnicotinamide
Reactant of Route 6
4,6-Dimethylnicotinamide
Customer
Q & A

Q1: Can 4,6-dimethylnicotinamide derivatives exhibit chirality even without a traditional chiral center?

A1: Yes, certain derivatives of this compound can display axial chirality. This was observed in a study focusing on 2-alkylamino-4,6-dimethylnicotinamides. [] One specific derivative formed a conglomerate during crystallization, indicating the presence of enantiomers. [] This phenomenon highlights the importance of axial chirality in this class of compounds.

Q2: What insights into the solid-state structure of this compound derivatives can be gained from X-ray crystallography?

A2: X-ray crystallography provides crucial information about the spatial arrangement of atoms within the crystal lattice of these compounds. In the case of the conglomerate-forming 2-alkylamino-4,6-dimethylnicotinamide, analysis revealed crystallization in the monoclinic system. [] Such structural insights are essential for understanding physicochemical properties and potential applications, including chiral resolution and pharmaceutical development.

Q3: Beyond this compound itself, what other related structures have been investigated?

A3: Research has explored modifications to the core structure of this compound. One study investigated the Kost-Sagitullin rearrangement in a series of 1-Alkyl-2-(carbamoylmethyl)-4,6-dimethylpyrimidinium Iodides. [] This highlights the ongoing interest in understanding the reactivity and potential applications of compounds structurally related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.